molecular formula C19H20BrNO B14115569 10-(6-Bromohexyl)acridin-9(10H)-one

10-(6-Bromohexyl)acridin-9(10H)-one

Katalognummer: B14115569
Molekulargewicht: 358.3 g/mol
InChI-Schlüssel: XLWMNZBZSDXEAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

10-(6-Bromohexyl)acridin-9(10H)-one is a synthetic organic compound that belongs to the acridine family Acridines are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, materials science, and dye manufacturing

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 10-(6-Bromohexyl)acridin-9(10H)-one typically involves the following steps:

    Starting Material: The synthesis begins with acridin-9(10H)-one as the core structure.

    Bromination: The introduction of the bromohexyl group can be achieved through a nucleophilic substitution reaction. This involves reacting acridin-9(10H)-one with 1,6-dibromohexane in the presence of a base such as potassium carbonate.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

10-(6-Bromohexyl)acridin-9(10H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromohexyl group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The acridine core can participate in redox reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophiles: Thiols, amines, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and hydrogen peroxide are typical oxidizing agents.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminohexyl derivative.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of complex molecules.

    Biology: Potential use in the development of fluorescent probes and dyes for biological imaging.

    Medicine: Investigated for its potential pharmacological activities, including anticancer and antimicrobial properties.

    Industry: Utilized in the manufacturing of dyes and pigments due to its chromophoric properties.

Wirkmechanismus

The mechanism of action of 10-(6-Bromohexyl)acridin-9(10H)-one depends on its specific application. In biological systems, it may interact with DNA or proteins, leading to changes in cellular processes. The bromohexyl group can facilitate binding to specific molecular targets, enhancing its biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Acridin-9(10H)-one: The parent compound without the bromohexyl group.

    10-(6-Chlorohexyl)acridin-9(10H)-one: A similar compound with a chlorohexyl group instead of a bromohexyl group.

    10-(6-Aminohexyl)acridin-9(10H)-one: A derivative with an aminohexyl group.

Uniqueness

10-(6-Bromohexyl)acridin-9(10H)-one is unique due to the presence of the bromohexyl group, which can influence its reactivity and biological activity

Eigenschaften

Molekularformel

C19H20BrNO

Molekulargewicht

358.3 g/mol

IUPAC-Name

10-(6-bromohexyl)acridin-9-one

InChI

InChI=1S/C19H20BrNO/c20-13-7-1-2-8-14-21-17-11-5-3-9-15(17)19(22)16-10-4-6-12-18(16)21/h3-6,9-12H,1-2,7-8,13-14H2

InChI-Schlüssel

XLWMNZBZSDXEAH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3N2CCCCCCBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.